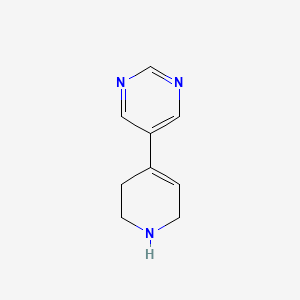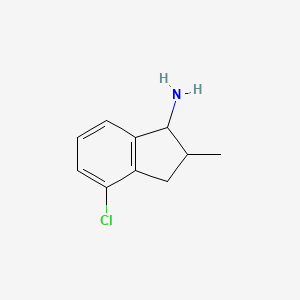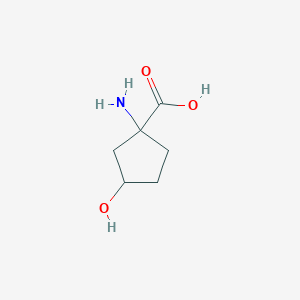
1-Amino-3-hydroxycyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-hydroxycyclopentane-1-carboxylic acid is a non-proteinogenic amino acid with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxycyclopentane-1-carboxylic acid can be achieved through asymmetric synthesis. One method involves the use of a chiral glycine equivalent, oxazinone derivative, and the alkylation of (S)- and ®-glycine equivalents with stereoisomers of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide using phosphazenic base t-BuP4 .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-3-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Amino-3-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural configuration. For example, certain stereoisomers of the compound have been found to selectively inhibit metabotropic glutamate receptors .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound is structurally similar but has a cyclopropane ring instead of a cyclopentane ring.
1-Aminocyclobutane-1-carboxylic acid: Similar in structure but with a cyclobutane ring.
1-Aminocyclohexane-1-carboxylic acid: This compound has a cyclohexane ring, making it larger and more flexible than 1-Amino-3-hydroxycyclopentane-1-carboxylic acid.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both amino and hydroxy functional groups. This combination allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-amino-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10) |
InChI Key |
WINVNQRFPOZMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


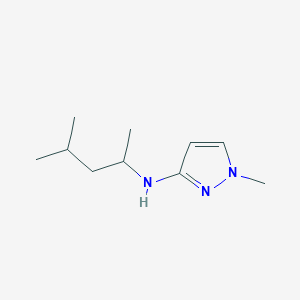
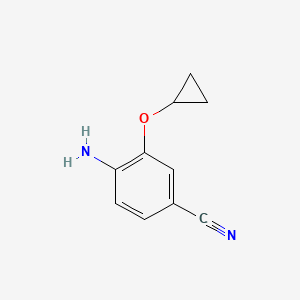
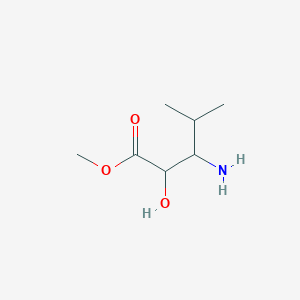
![Butyl[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13271919.png)
![(Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine](/img/structure/B13271934.png)
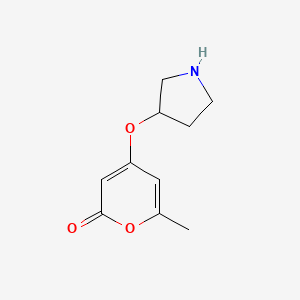
![{2-[(Pentan-2-yl)amino]phenyl}methanol](/img/structure/B13271947.png)

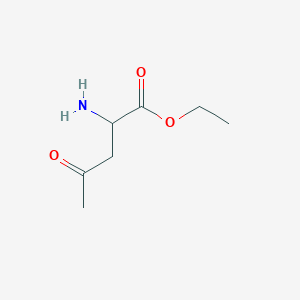
![4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13271958.png)

